2,4-Dimethoxy-3-methylbenzaldehyde

Overview

Description

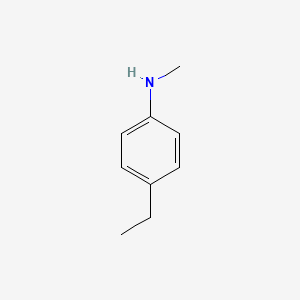

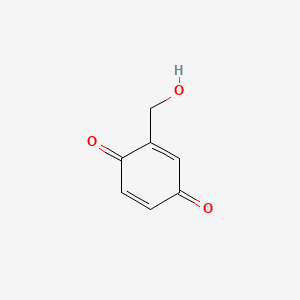

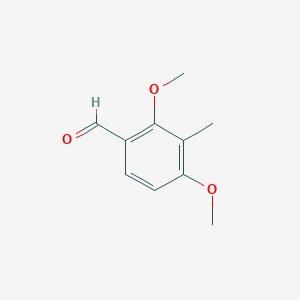

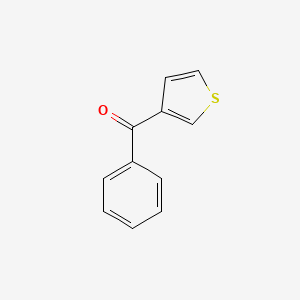

2,4-Dimethoxy-3-methylbenzaldehyde is a chemical compound that is a derivative of benzaldehyde with two methoxy groups and one methyl group on the benzene ring. It is related to other dimethoxybenzaldehydes that have been synthesized and characterized for various applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of related dimethoxybenzaldehydes has been reported using different starting materials and methods. For instance, a novel economical route for the synthesis of 2,4-dimethoxybenzaldehyde has been developed using 1,3-dimethoxybenzene as a raw material through Vilsmeier formylation with DMF directly, achieving a high yield and purity after purification . Another synthesis approach involves the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal, which is a key step in producing 2,5-dialkyl-1,3-dimethoxybenzenes . Additionally, a practical synthesis of 3,4-dimethoxy-o-toluic acid, which is structurally related to 2,4-dimethoxy-3-methylbenzaldehyde, starts with 2,3-dimethoxybenzaldehyde and involves catalytic reduction, bromination, and carboxylation .

Molecular Structure Analysis

The molecular structure of compounds related to 2,4-dimethoxy-3-methylbenzaldehyde has been studied using various techniques. Single-crystal X-ray diffraction studies have been employed to determine the crystal structure of synthesized compounds, such as 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline, which belongs to the monoclinic system with the centrosymmetric space group P21/n . Similarly, the crystal structure of Schiff bases derived from 3,4-dimethoxybenzaldehyde has been characterized, revealing that the imino functional group is coplanar with its adjacent benzene ring .

Chemical Reactions Analysis

Dimethoxybenzaldehydes participate in various chemical reactions due to their reactive aldehyde group and electron-donating methoxy substituents. They can be used as intermediates in the synthesis of other organic compounds. For example, they can react with amino compounds to form Schiff bases, which have been synthesized and characterized . Additionally, they can be derivatized for use in liquid chromatography as highly sensitive and selective fluorescence reagents for aromatic aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxybenzaldehydes and their derivatives have been investigated through different analytical techniques. The optical properties, such as the optical band gap and refractive index, have been analyzed using UV–Vis–NIR studies . The thermal properties have been assessed by thermogravimetric (TG) and differential thermal analyses (DTA), and kinetic parameters have been computed from TGA data . The electronic properties, including the plasma energy, Penn gap, Fermi energy, and electronic polarizability, have been calculated for some of the synthesized crystals . Additionally, the third-order nonlinear optical properties have been measured using the Z-scan technique .

Scientific Research Applications

Synthesis and Molecular Structure

- The synthesis and molecular structure of derivatives of 2,4-Dimethoxy-3-methylbenzaldehyde have been studied extensively. For instance, the crystal and molecular structure of 3,4-dimethoxybenzaldehyde (4-methylphenyl)-sulfonylhydrazone was reported, highlighting significant changes in ring geometry due to the ortho-dimethoxy groups (Krygowski et al., 1998).

Synthesis Techniques

- Novel and economical routes for synthesizing 2,4-Dimethoxybenzaldehyde have been developed. One such synthesis used 1,3-dimethoxybenzene as raw material through Vilsmeier formylation with DMF, achieving high yields and purity (Chen Xin-zhi, 2007).

Safety and Hazards

2,4-Dimethoxy-3-methylbenzaldehyde may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes . If inhaled, the person should be moved into fresh air . In case of skin contact, it should be washed off with soap and plenty of water .

Mechanism of Action

Target of Action

2,4-Dimethoxy-3-methylbenzaldehyde is a chemical compound used as a starting reagent in the synthesis of various complex molecules . The primary targets of this compound are the molecules it reacts with in these synthesis processes. Specific targets can vary depending on the particular synthesis pathway being used .

Mode of Action

The compound interacts with its targets through chemical reactions. For example, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen in these compounds acts as a nucleophile, competing with nitrogen. In contrast, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The biochemical pathways affected by 2,4-Dimethoxy-3-methylbenzaldehyde are primarily those involved in the synthesis of complex molecules. For instance, it has been used in the stereocontrolled total synthesis of (-)-kendomycin and in the total syntheses of renierol, renierol acetate, and renierol propionate . The downstream effects of these pathways depend on the specific molecules being synthesized.

Pharmacokinetics

Its lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .

Result of Action

The result of the action of 2,4-Dimethoxy-3-methylbenzaldehyde is the formation of new complex molecules through chemical reactions. These molecules can have various molecular and cellular effects depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of 2,4-Dimethoxy-3-methylbenzaldehyde can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas at room temperature in a cool and dark place to prevent degradation . Furthermore, the compound is air sensitive, indicating that its reactivity and stability can be affected by exposure to air .

properties

IUPAC Name |

2,4-dimethoxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-9(12-2)5-4-8(6-11)10(7)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKAZUWUHOBBMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291007 | |

| Record name | 2,4-Dimethoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7149-92-0 | |

| Record name | 7149-92-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxy-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,4-Dimethoxy-3-methylbenzaldehyde in the synthesis of (-)-kendomycin?

A1: 2,4-Dimethoxy-3-methylbenzaldehyde serves as a crucial starting point in the total synthesis of (-)-kendomycin []. Researchers utilized this commercially available compound due to its structural similarity to a portion of the complex (-)-kendomycin molecule. This choice allowed for a more efficient and convergent synthetic route.

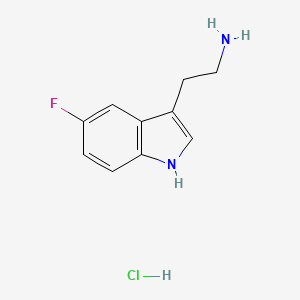

Q2: How does the spectral characterization of 2,4-Dimethoxy-3-methylphenethylamine compare to 2,5-Dimethoxy-4-methylphenethylamine ("2C-D")?

A2: Researchers synthesized 2,4-Dimethoxy-3-methylphenethylamine from 2,4-Dimethoxy-3-methylbenzaldehyde and characterized it using various spectroscopic techniques, including 1H NMR, 13C NMR, GC/MS, and FTIR []. This data was then compared to the existing data for 2,5-Dimethoxy-4-methylphenethylamine ("2C-D"), a known psychoactive compound. While the exact findings of the comparison are not detailed in the abstract, this comparative analysis likely provided insights into structural similarities and differences between the two compounds, which could be relevant to understanding their potential pharmacological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(2-methylphenyl)acetyl]amino]acetic Acid](/img/structure/B1295602.png)